molecular formula C21H15N3O4 B11700399 2-{[(4'-nitrobiphenyl-4-yl)amino]methyl}-1H-isoindole-1,3(2H)-dione

2-{[(4'-nitrobiphenyl-4-yl)amino]methyl}-1H-isoindole-1,3(2H)-dione

Cat. No.: B11700399
M. Wt: 373.4 g/mol
InChI Key: NILHAGBKQBYQMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(4’-nitrobiphenyl-4-yl)amino]methyl}-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindole derivatives.

Preparation Methods

The synthesis of 2-{[(4’-nitrobiphenyl-4-yl)amino]methyl}-1H-isoindole-1,3(2H)-dione typically involves the condensation of phthalic anhydride with a primary amine, followed by further functionalization steps. One common synthetic route involves the reaction of phthalic anhydride with 4’-nitrobiphenyl-4-ylamine in the presence of a suitable catalyst and solvent . The reaction conditions, such as temperature and reaction time, can be optimized to achieve high yields and purity of the desired product .

Mechanism of Action

The mechanism of action of 2-{[(4’-nitrobiphenyl-4-yl)amino]methyl}-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects . For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways .

Properties

Molecular Formula

C21H15N3O4

Molecular Weight

373.4 g/mol

IUPAC Name

2-[[4-(4-nitrophenyl)anilino]methyl]isoindole-1,3-dione

InChI

InChI=1S/C21H15N3O4/c25-20-18-3-1-2-4-19(18)21(26)23(20)13-22-16-9-5-14(6-10-16)15-7-11-17(12-8-15)24(27)28/h1-12,22H,13H2

InChI Key

NILHAGBKQBYQMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CNC3=CC=C(C=C3)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.